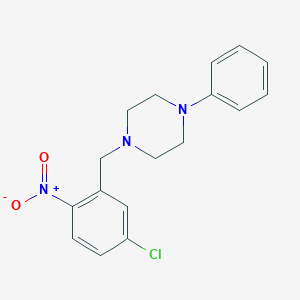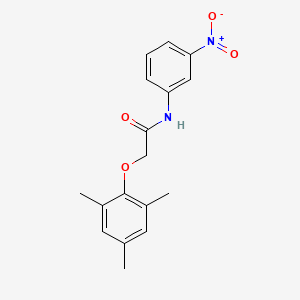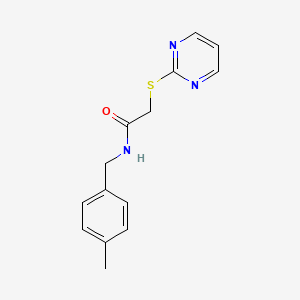![molecular formula C10H15F2N3O B5771676 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide](/img/structure/B5771676.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide, also known as DPA-714, is a small molecule that has been widely used in scientific research as a positron emission tomography (PET) imaging agent for the visualization of neuroinflammation. This compound belongs to the family of pyrazolylacetamides and has been shown to have high affinity and selectivity for the translocator protein 18 kDa (TSPO), which is primarily expressed in activated microglia and astrocytes in the brain.
Mecanismo De Acción
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the binding of the compound to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, and its expression is increased in various neurological disorders. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO allows for the visualization of the extent and distribution of neuroinflammation in vivo, which is a hallmark of many neurological diseases.
Biochemical and Physiological Effects
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been shown to have high affinity and selectivity for TSPO, with a binding affinity in the nanomolar range. The compound has low toxicity and is well-tolerated in animals and humans. 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide does not have any direct pharmacological effects on the central nervous system and does not alter the levels of inflammatory cytokines or chemokines in the brain. The compound is rapidly metabolized and eliminated from the body, with a half-life of approximately 2 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide as a PET imaging agent has several advantages for lab experiments. The compound has high affinity and selectivity for TSPO, which allows for the detection of even low levels of neuroinflammation in vivo. The imaging technique is non-invasive and can be repeated multiple times in the same subject, which is useful for longitudinal studies. However, there are also some limitations to the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide. The compound has a short half-life, which requires the use of a cyclotron for the production of the PET radiotracer. The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide is also relatively complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in scientific research. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and higher binding affinity. Another area of interest is the application of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the study of other neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. The combination of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide with other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT) could also improve the accuracy and specificity of neuroinflammation detection. Finally, the use of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide in the evaluation of the efficacy of anti-inflammatory therapies could have important clinical implications for the treatment of neuroinflammatory disorders.
Métodos De Síntesis
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide involves the reaction of 2-chloro-N-isopropylacetamide with difluoromethylpyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and yields the desired product in good to excellent yield. The purity of the compound can be further improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide has been extensively used in preclinical and clinical studies as a PET imaging agent for the detection of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-isopropylacetamide to TSPO on activated microglia and astrocytes allows for the visualization of the extent and severity of neuroinflammation in vivo. This imaging technique has great potential for the early diagnosis and monitoring of neuroinflammatory diseases and for the evaluation of the efficacy of anti-inflammatory therapies.
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O/c1-6(2)13-9(16)5-15-7(3)4-8(14-15)10(11)12/h4,6,10H,5H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWOVJVSKFINIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5771596.png)
![N-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5771599.png)
![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)



![tert-butyl [2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B5771642.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)



![4-{[4-(methylthio)phenyl]carbonothioyl}morpholine](/img/structure/B5771682.png)